1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one
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Overview
Description
1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one typically involves the reaction of a suitable bicyclo[2.2.1]heptan-2-one derivative with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction can be catalyzed by a Lewis acid such as aluminum chloride to enhance the electrophilic nature of the trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can improve the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoroacetyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used, such as amides or esters.
Scientific Research Applications
1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A simpler analog without the trifluoroacetyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A similar compound with different substituents.
2-Norbornanone: Another bicyclic ketone with a different substitution pattern.
Uniqueness
1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Properties
Molecular Formula |
C10H11F3O2 |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H11F3O2/c1-9-3-2-5(4-9)6(7(9)14)8(15)10(11,12)13/h5-6H,2-4H2,1H3 |
InChI Key |
OVEMQUXVFZMPIG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)C(C2=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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